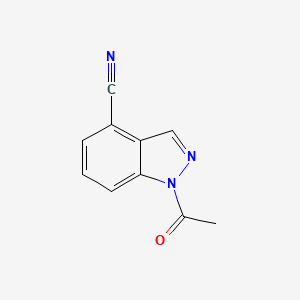

1-Acetyl-1H-indazole-4-carbonitrile

Description

Historical Context of Indazole Research

The journey into the world of indazoles began in the late 19th century. The fundamental structure of indazole was first correctly identified and described by the renowned German chemist Emil Fischer. Following this initial discovery, significant contributions to the understanding of indazole chemistry were made in the 1920s through the extensive work of Karl von Auwers and his contemporaries. Their research laid the groundwork for the synthesis and characterization of a multitude of indazole derivatives, paving the way for future explorations into their chemical and biological properties.

Significance of Indazole Scaffold in Contemporary Chemical Sciences

In the realm of modern chemical sciences, the indazole scaffold is recognized as a "privileged structure." This term is used in medicinal chemistry to describe a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov The significance of the indazole moiety is underscored by its presence in a wide array of pharmacologically active compounds.

Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.gov This has led to their extensive investigation and development in the pharmaceutical industry. Notably, a number of FDA-approved drugs incorporate the indazole core, highlighting its therapeutic importance. nih.gov For instance, drugs for treating cancer and managing the side effects of chemotherapy often feature this heterocyclic system. chemenu.comnih.gov Beyond medicine, indazole derivatives are also being explored in the field of materials science for their unique electronic and photophysical properties.

The versatility of the indazole ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological or material characteristics. This adaptability ensures that the indazole scaffold will remain a focal point of research and development for the foreseeable future.

Overview of 1-Acetyl-1H-indazole-4-carbonitrile within Indazole Chemistry

This compound is a specific derivative of the parent 1H-indazole core. It is characterized by the presence of an acetyl group (-COCH₃) at the N1 position of the indazole ring and a nitrile group (-CN) at the C4 position of the benzene (B151609) ring. While extensive research exists for the indazole class as a whole, and for certain positional isomers, this compound itself is not widely documented in scientific literature, suggesting it may be a novel or less-studied compound.

Its chemical identity can be inferred from its constituent parts. The acetylation of the N1 position is a common strategy in indazole chemistry to modify the compound's properties or to act as a protecting group during multi-step syntheses. prepchem.com The carbonitrile group is a versatile functional group that can participate in various chemical transformations and is often used as a key building block in the synthesis of more complex molecules.

The properties and potential applications of this compound can be largely extrapolated from the behavior of closely related compounds. For example, the related isomer, 1-Acetyl-1H-indazole-5-carbonitrile, has been investigated for its potential anticancer and antimicrobial activities. Furthermore, the precursor, 1H-indazole-4-carbonitrile, is commercially available, providing a potential starting material for the synthesis of the title compound. matrix-fine-chemicals.com The chemical data for this compound and its close relatives are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₁₀H₇N₃O | 185.18 | Not available |

| 1H-Indazole-4-carbonitrile | C₈H₅N₃ | 143.15 | 861340-10-5 matrix-fine-chemicals.com |

| 1-Acetyl-1H-indazole-4-carboxylic acid | C₁₀H₈N₂O₃ | 204.18 | 1017793-12-2 chemenu.com |

| 1-Acetyl-1H-indazole-5-carbonitrile | C₁₀H₇N₃O | 185.18 | Not available |

The synthesis of this compound would likely involve a two-step process: the synthesis of the 1H-indazole-4-carbonitrile precursor followed by N-acetylation. The synthesis of the precursor could potentially be achieved through methods established for other indazole-carbonitriles, such as the cyanation of a corresponding halogenated indazole. The subsequent acetylation of the N1 position of the indazole ring is a standard and generally high-yielding reaction, often carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. prepchem.com

Given the pharmacological importance of the indazole scaffold and the reactivity of the nitrile group, this compound represents a potentially valuable, yet underexplored, molecule in the landscape of heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

1-acetylindazole-4-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c1-7(14)13-10-4-2-3-8(5-11)9(10)6-12-13/h2-4,6H,1H3 |

InChI Key |

VYLCOMHHWLSTGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=CC=CC(=C2C=N1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Acetyl 1h Indazole 4 Carbonitrile

N-Substitution Reactions and Regioselectivity

The presence of two nitrogen atoms in the indazole ring presents a challenge in achieving regioselective N-substitution. Generally, in the absence of a base, reactions with electrophiles tend to favor the N2 position. acs.org However, the use of an aqueous base, elevated temperatures, or specific electrophiles can steer the reaction towards the N1 position. acs.org

The alkylation of indazoles is a critical transformation, as many biologically active indazole derivatives are N-alkylated. nih.gov The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. beilstein-journals.org Achieving regioselectivity is a significant synthetic challenge. nih.gov

Strategies to control the regioselectivity of N-alkylation have been extensively studied. The choice of base and solvent system plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation of indazoles. nih.gov This method has been successfully applied to a variety of C-3, C-4, C-5, C-6, and C-7 substituted indazoles, demonstrating tolerance for a wide range of alkylating agents, including primary alkyl halides and secondary alkyl tosylates, while maintaining high N1-selectivity. nih.gov Conversely, employing C-7 substituted indazoles with nitro or carboxylate groups can lead to excellent N2-regioselectivity. nih.gov

The electronic and steric properties of substituents on the indazole ring significantly influence the N1/N2 ratio. nih.gov For example, electron-rich indazoles generally show good yield and high selectivity for the N1 product. acs.org However, a substituent at the C7 position can create a peri-interaction that disfavors N1 substitution. acs.org

A reliable method for the selective N1-alkylation of indazoles involves the use of α-halo esters, lactones, ketones, amides, and bromoacetonitrile, which typically provide good to excellent yields of the desired N1 products. acs.org This selectivity is thought to arise from an equilibration of the initially formed N2-adduct to the more thermodynamically stable N1-isomer. acs.orgd-nb.info

Table 1: Regioselectivity of Indazole N-Alkylation with Varying Substituents and Conditions

| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 5-Nitro | Ethyl bromoacetate | Cs2CO3/DMF | >95:5 | acs.org |

| 6-Nitro | Ethyl bromoacetate | Cs2CO3/DMF | >95:5 | acs.org |

| 7-Nitro | Ethyl bromoacetate | Cs2CO3/DMF | <5:95 | acs.org |

| 5-Methoxy | Ethyl bromoacetate | Cs2CO3/DMF | 90:10 | acs.org |

| Unsubstituted | Ethyl bromoacetate | Cs2CO3/DMF | 88:12 | acs.org |

| 3-Carboxymethyl | n-Pentyl bromide | NaH/THF | >99:1 | nih.gov |

| 7-Nitro | n-Pentyl bromide | NaH/THF | 4:96 | nih.gov |

| 7-CO2Me | n-Pentyl bromide | NaH/THF | 4:96 | nih.gov |

| 4-CO2Me | n-Pentyl bromide | NaH/THF | 1:1.3 | nih.gov |

| 5-CO2Me | n-Pentyl bromide | NaH/THF | 1:1.3 | nih.gov |

| 6-CO2Me | n-Pentyl bromide | NaH/THF | 1:2.2 | nih.gov |

Regioselective N-acylation of indazoles has been reported to yield the N1-substituted isomer. This is often achieved through the isomerization of the kinetically favored N2-acylindazole to the thermodynamically more stable N1-regioisomer. nih.gov

Functionalization at Carbonitrile (C-4) Position

The carbonitrile group at the C-4 position of the indazole ring is a versatile functional group that can undergo a variety of chemical transformations.

The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic addition reactions. wikipedia.org Nitriles can be hydrolyzed under acidic or basic conditions to first form carboxamides and then carboxylic acids. wikipedia.org They can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4) or to aldehydes with milder reducing agents like DIBAL-H. chemistrysteps.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org While the nitrile group itself does not directly participate as the active methylene (B1212753) component, its electron-withdrawing nature can activate adjacent C-H bonds, making them more acidic and thus suitable for condensation reactions. The Knoevenagel condensation is a fundamental method for forming carbon-carbon bonds and is crucial in the synthesis of various pharmaceutically and biologically active compounds. mdpi.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The indazole ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr) is a reaction where an atom on an aromatic ring, usually hydrogen, is replaced by an electrophile. wikipedia.org The rate and regioselectivity of the reaction are affected by the substituents already on the ring. wikipedia.org Activating groups, which donate electrons to the ring, increase the reaction rate and direct incoming electrophiles to the ortho and para positions. wikipedia.org Deactivating groups, which withdraw electrons, decrease the rate and direct electrophiles to the meta position. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) occurs when a nucleophile displaces a good leaving group on an electron-poor aromatic ring. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, especially at positions ortho or para to the leaving group, activates the ring towards nucleophilic attack. wikipedia.org This type of reaction is also more facile with heteroaromatic compounds like pyridine (B92270). wikipedia.org

For 1-acetyl-1H-indazole-4-carbonitrile, the acetyl group at N1 and the carbonitrile group at C4 are both electron-withdrawing. This deactivates the benzene (B151609) portion of the indazole ring towards electrophilic substitution. Conversely, these electron-withdrawing groups would activate the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present on the aromatic ring.

C-H Functionalization Strategies for Indazoles

Direct C-H functionalization is an efficient and atom-economical method for creating diverse indazole derivatives. rsc.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing functionalized indazoles. mdpi.comnih.gov These methods often offer high regioselectivity and functional group tolerance. mdpi.com

The C3 position of the indazole ring is a common site for functionalization. chim.it For 1H-indazoles, direct C3-functionalization can be challenging due to the low nucleophilicity at this position, even with N1 or N2 protection. thieme-connect.com However, various methods have been developed, including halogenation, arylation, and acylation at the C3 position. chim.itrsc.org The use of 1H-indazole N-oxides has proven to be an effective strategy for the selective introduction of various functional groups at the C3 position. thieme-connect.com

Transition metal-catalyzed reactions, such as those using rhodium, palladium, and copper, have been successfully employed for the C-H functionalization of indazoles, leading to a wide array of derivatives. mdpi.comrsc.orgnih.gov These reactions can proceed through various mechanisms, including sequential C-H activation and annulation. mdpi.comnih.gov

Deacylation Reactions of this compound Remain Undocumented in Publicly Available Scientific Literature

A thorough review of scientific databases and chemical literature reveals a significant gap in the documented reactivity of this compound. Specifically, no published research articles or patents detail the deacylation of this particular compound. While the removal of an acetyl group from a nitrogen atom (N-deacylation) is a common chemical transformation, the specific conditions and outcomes for this compound have not been reported.

The stability of the related N-acylimidazoles has been a subject of study, with some derivatives exhibiting considerable resistance to both acidic and basic conditions. This highlights the necessity of empirical data to determine the reactivity of any specific N-acetylated heterocyclic compound.

Table 1: Summary of Deacylation Data for this compound

| Reaction Type | Reagents | Reaction Conditions | Product(s) | Yield (%) | Source |

| Deacylation | Not Reported | Not Reported | Not Reported | Not Reported | Not Available |

As indicated in the table, there is currently no available data to populate the specifics of deacylation reactions for this compound. The scientific community has yet to publish findings on this particular chemical transformation. Therefore, no detailed research findings or data tables on the deacylation of this compound can be provided.

Spectroscopic and Structural Elucidation Methodologies in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like indazoles. ipb.ptbeilstein-journals.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

The structural assignment of 1-Acetyl-1H-indazole-4-carbonitrile is definitively achieved through a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. Each technique offers unique and complementary information.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, characteristic signals would include a singlet in the aliphatic region (around δ 2.5-2.7 ppm) corresponding to the three protons of the acetyl group (CH₃). The aromatic region would display signals for the protons on the indazole ring. Their specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals for this compound would include the carbonyl carbon of the acetyl group (typically δ > 165 ppm), the methyl carbon of the acetyl group, the carbon of the nitrile group (around δ 115-120 ppm), and the distinct signals for the carbons of the indazole ring. researchgate.netcdnsciencepub.comchemicalbook.com The chemical shifts of the ring carbons are sensitive to the electronic effects of the acetyl and carbonitrile substituents. researchgate.net

¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly powerful for studying nitrogen-containing heterocycles like indazoles. nih.gov ¹⁵N NMR, with its sharper signals compared to ¹⁴N NMR, can unambiguously distinguish between the two nitrogen atoms in the indazole ring. nih.govnih.gov In this compound, the nitrogen atom bonded to the acetyl group (N1) would have a different chemical shift compared to the N2 atom, providing definitive proof of the N1-acetylation. ipb.pt This technique is instrumental in differentiating between N1 and N2 substituted isomers. nih.gov

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Acetyl (CH₃) | ~2.5 - 2.7 |

| ¹H | Indazole Ring (Ar-H) | ~7.5 - 8.5 |

| ¹³C | Acetyl (C=O) | >165 |

| ¹³C | Acetyl (CH₃) | ~20 - 25 |

| ¹³C | Nitrile (C≡N) | ~115 - 120 |

| ¹³C | Indazole Ring (Ar-C) | ~110 - 145 |

| ¹⁵N | N1 (Pyrrole-like) | Distinct signals confirming N1 substitution |

| ¹⁵N | N2 (Pyridine-like) |

The indazole ring can exist in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. researchgate.netnih.gov This tautomeric equilibrium is a critical aspect of indazole chemistry. researchgate.net However, in this compound, the substitution of an acetyl group at the N1 position effectively "locks" the molecule into the 1H tautomeric form.

NMR spectroscopy is the primary tool for observing and differentiating these tautomers. cdnsciencepub.comnih.gov In an unsubstituted indazole, a dynamic equilibrium between the 1H and 2H forms can lead to averaged signals or the presence of two distinct sets of signals, depending on the solvent and temperature. beilstein-journals.orgnih.gov The introduction of the acetyl group at N1 simplifies the NMR spectrum, resulting in a single, well-defined set of resonance signals. This lack of signal duplication or averaging provides conclusive evidence that the compound exists as a single, stable N1-substituted isomer and that prototropic tautomerism is suppressed. beilstein-journals.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would show distinct absorption bands confirming the presence of its key functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. nih.gov Another prominent feature would be a strong absorption in the range of 1690-1720 cm⁻¹ due to the carbonyl (C=O) stretch of the acetyl group. Additionally, bands corresponding to aromatic C-H and C=C stretching vibrations would be observed. acs.orgchemicalbook.com

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Carbonyl (C=O) | Stretching | 1690 - 1720 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. acs.org

Under electron ionization (EI), the molecule would generate a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this compound would likely involve:

Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetyl group, resulting in a fragment corresponding to 1H-indazole-4-carbonitrile.

Cleavage of the acetyl group to form an [M-43]⁺ ion.

Loss of the nitrile group (CN) , although less common as a primary fragmentation step.

The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of the acetyl and carbonitrile substituents on the indazole core. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov

For this compound, a crystal structure analysis would confirm the planarity of the fused bicyclic indazole system. iucr.org It would also reveal the spatial orientation of the acetyl and carbonitrile substituents relative to the ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. iucr.orgmdpi.com This information is crucial for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., EPR Spectroscopy, Cyclic Voltammetry)

Beyond basic structural characterization, advanced techniques can provide deeper insights into the electronic properties and reactivity of indazole derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that detects species with unpaired electrons, such as radicals. While this compound is a diamagnetic molecule with no unpaired electrons in its ground state, EPR could be employed to study potential radical intermediates formed during certain chemical reactions, thus providing mechanistic insights.

Cyclic Voltammetry (CV): Cyclic voltammetry is an electrochemical method used to investigate the redox properties of a compound. By measuring the current that develops in an electrochemical cell as the voltage is varied, CV can determine the oxidation and reduction potentials of this compound. This information is valuable for understanding its electronic nature, including the influence of the electron-withdrawing acetyl and carbonitrile groups on the electron density of the indazole ring system. scispace.comresearchgate.net These redox potentials can be correlated with the compound's reactivity and its potential applications in areas like materials science or medicinal chemistry where electron transfer processes are important. researchgate.net

Theoretical and Computational Investigations of 1 Acetyl 1h Indazole 4 Carbonitrile and Indazole Derivatives

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties. For indazole derivatives, these studies elucidate the nature of the aromatic system and the influence of various substituents.

Density Functional Theory (DFT) has become the most popular and widely applied quantum method for calculating the electronic structure of molecules due to its favorable combination of accuracy and computational efficiency. nih.govyoutube.com In drug discovery and materials science, DFT is used to study the electronic properties of molecules and can be combined with other methods to investigate drug-receptor interactions. nih.gov For indazole derivatives, DFT calculations, particularly using the B3LYP functional, are frequently employed to determine key electronic and reactivity parameters. researchgate.netdergipark.org.trnih.govnih.gov

These parameters, often referred to as global reactivity descriptors, provide a quantitative measure of a molecule's chemical behavior:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency to act as an electron donor. researchgate.net

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower E(LUMO) value suggests a greater capacity to act as an electron acceptor. researchgate.net

Energy Gap (ΔE = E(LUMO) – E(HOMO)) : The energy gap is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govrsc.org

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electronegativity (χ) : This parameter quantifies the power of a molecule to attract electrons. researchgate.net

DFT studies on various indazole derivatives have been used to predict their efficacy as corrosion inhibitors, where the ability to donate electrons to a metal surface is key. researchgate.netdergipark.org.tr Furthermore, DFT can be used to optimize synthesis pathways by identifying reaction routes with lower energy barriers, thereby improving yields. nih.gov The molecular electrostatic potential (MEP), also calculated via DFT, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov

Below is a table summarizing DFT-calculated electronic parameters for representative indazole derivatives, illustrating the influence of different substituents on the electronic structure.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Source(s) |

| 4-Fluoro-1H-indazole | -6.83 | -0.90 | 5.93 | researchgate.net |

| 4-Chloro-1H-indazole | -6.91 | -1.17 | 5.74 | researchgate.net |

| 4-Bromo-1H-indazole | -6.80 | -1.25 | 5.55 | researchgate.net |

| 4-Methyl-1H-indazole | -6.37 | -0.71 | 5.66 | researchgate.net |

| 4-Amino-1H-indazole | -5.74 | -0.49 | 5.25 | researchgate.net |

| 4-Hydroxy-1H-indazole | -6.15 | -0.82 | 5.33 | researchgate.net |

| 1-Butyl-5-bromo-1H-indazole-3-carboxamide | -6.52 | -1.71 | 4.81 | nih.gov |

| 1-Butyl-5-(4-fluorophenyl)-1H-indazole-3-carboxamide | -6.21 | -1.78 | 4.43 | nih.gov |

This table is for illustrative purposes and compiles data from different studies. Computational parameters can vary with the chosen functional and basis set.

While DFT is prevalent, other quantum chemical methods also play important roles. Ab initio ("from first principles") methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.orgiitg.ac.in The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding but neglects a significant portion of electron correlation. wikipedia.org More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), systematically improve upon HF by incorporating electron correlation, leading to higher accuracy at a greater computational cost. nih.govresearchgate.net For indazoles, MP2 calculations have been used to provide reliable energetics, for instance, in determining the relative stability of tautomers. nih.gov

Semi-empirical methods occupy a middle ground, simplifying the complex calculations of ab initio methods by incorporating parameters derived from experimental data or higher-level computations. libretexts.orgnumberanalytics.com This makes them computationally much faster and suitable for very large molecular systems. numberanalytics.com However, their reliance on parameterization means they are most reliable for molecules similar to those used in their development and may be less accurate for novel structures. libretexts.org Methods like AM1 and MNDO have been applied to study benzimidazole (B57391) and indazole derivatives, for example, to correlate electronic structure with properties like corrosion inhibition or radioprotective activity. nih.govcapes.gov.br

Tautomeric Equilibrium Analysis and Energetics

Indazole exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.govresearchgate.net The predominant form is the 1H-tautomer, which is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This stability difference is a critical factor influencing the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

Computational chemistry is an ideal tool for quantifying the energetic differences between these tautomers. Studies using ab initio (MP2) and DFT (B3LYP) methods have consistently confirmed the greater stability of the 1H form. nih.govresearchgate.net For the parent indazole molecule, the 1H-tautomer is calculated to be approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase. nih.gov DFT calculations using the B3LYP method with the 6-311G** basis set have been employed to study the molecular structures and electronics of indazole tautomers in both gaseous and aqueous phases, confirming that the N1-H form is the more stable isomer in both environments. researchgate.net Factors such as the polarity of the solvent and the nature of substituents can influence the position of the tautomeric equilibrium. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Understanding the precise pathway a chemical reaction follows—its mechanism—is crucial for optimizing conditions and designing new synthetic routes. Computational modeling allows for the exploration of reaction energy surfaces, identifying transition states, intermediates, and the associated energy barriers. nih.gov This provides a detailed, step-by-step picture of bond-forming and bond-breaking processes that can be difficult to observe experimentally.

For the synthesis of indazoles, computational studies have shed light on various reaction mechanisms:

Ullmann-Type Reactions: The mechanism of copper-catalyzed intramolecular Ullmann cyclizations to form indazoles has been investigated using quantum chemical calculations. These studies help to understand the role of the catalyst and the nature of the intermediates involved. researchgate.net

Davis-Beirut Reaction: This method for constructing 2H-indazoles proceeds through a key nitroso intermediate. Mechanistic models, supported by computational analysis, have been developed to understand the N-N bond-forming heterocyclization step. nih.gov

Domino Reactions: The mechanism for a domino benzannulation reaction to form functionalized indazoles from o-chloropyrazolyl ynones and nitromethane (B149229) has been proposed, involving a tandem Michael addition and subsequent cyclization. researchgate.net

C-H Functionalization: DFT calculations have been used to suggest that the conversion of ortho-alkylazobenzenes into indazole derivatives can proceed through a radical chain mechanism. nih.gov

By modeling these pathways, chemists can rationalize product distributions, understand regioselectivity, and predict the feasibility of proposed synthetic strategies.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. mdanalysis.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how a molecule and its surrounding environment (e.g., solvent, a protein receptor) evolve. mdanalysis.orgnih.gov This is particularly valuable for conformational analysis—exploring the different shapes a flexible molecule can adopt—and for studying the dynamic interactions between a ligand and its biological target. nih.govresearchgate.net

In the context of drug design involving indazole derivatives, MD simulations are used to:

Assess the stability of a ligand within a protein's binding site.

Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.

Predict the binding affinity of a drug candidate.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a molecule's or protein's backbone atoms over time from a reference structure. A stable, low RMSD value suggests the system has reached equilibrium and the ligand is stably bound. ajchem-a.comresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values highlight flexible regions of a protein or ligand. researchgate.net

| Application of MD Simulation | System Studied | Findings | Source(s) |

| Inhibitor Binding Stability | Indazole derivatives as HIF-1α inhibitors | The most potent compound showed good binding efficiency and was stable in the active site of the HIF-1α protein. | nih.govresearchgate.net |

| Conformational Dynamics | Cyclic vs. Acyclic Agonists | Revealed significant internal dynamics and differences in solvation that could explain variations in biological potency. | nih.gov |

| Protein-Ligand Complex Stability | Imidazolo-Triazole derivatives with HDAC2 | RMSD analysis showed that designed molecules formed stable complexes with the receptor over a 100 ns simulation. | ajchem-a.com |

| Antileishmanial Agent Interaction | Benzimidazolyl-chalcones with L. donovani protein | MD simulations revealed stable interactions between the lead compound and the target protein over 30 ns. | japsr.in |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also highly effective at predicting spectroscopic properties, which serves as a powerful tool for structural elucidation and verification of synthesized compounds. researchgate.net By calculating these parameters for a proposed structure and comparing them to experimental spectra, researchers can confirm its identity.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov This has been successfully applied to indazole derivatives to help assign ¹³C and ¹⁵N NMR signals, which is particularly useful for distinguishing between isomers that might be difficult to tell apart otherwise. nih.gov

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization, providing a high degree of confidence in structural assignments for novel molecules like substituted indazoles. researchgate.net

Quantitative Structure–Activity Relationship (QSAR) Modeling (Focus on molecular descriptors and theoretical frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular features crucial for biological interactions. jocpr.comnih.gov For 1-Acetyl-1H-indazole-4-carbonitrile and related indazole derivatives, QSAR studies provide a theoretical framework to guide the design of new analogues with enhanced potency for various therapeutic targets.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error

Where the molecular descriptors are numerical representations of the chemical structure. wikipedia.org The development of a robust and predictive QSAR model involves several key steps, including dataset curation, calculation of molecular descriptors, feature selection, model generation using statistical methods, and rigorous validation. sysrevpharm.org

The predictive power of a QSAR model is highly dependent on the chosen molecular descriptors. These descriptors quantify various aspects of the molecular structure. In the context of indazole derivatives, a wide array of descriptors has been employed to model their diverse biological activities, such as anticancer and antimicrobial properties. growingscience.comnih.gov These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, and molecular weight. nih.gov

2D Descriptors: These are calculated from the 2D representation of the molecule and describe properties like connectivity, topology, and physicochemical attributes. nih.gov Examples relevant to indazole QSAR studies include:

Topological Descriptors: These indices, such as the Chi indices, quantify molecular branching and shape. researchgate.net

Physicochemical Descriptors: Properties like molar refractivity (MR), LogP (lipophilicity), and polar surface area (PSA) are commonly used to model a compound's pharmacokinetic and pharmacodynamic behavior. researchgate.net For instance, a QSAR study on anti-inflammatory indazole derivatives identified hydrophilic area as a significant descriptor. researchgate.net

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and are crucial for understanding interactions with biological macromolecules. nih.gov They include:

Steric Descriptors: These describe the size and shape of the molecule. In 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors, steric fields were found to be critical in explaining the variance in inhibitory activity. nih.gov

Electrostatic Descriptors: These quantify the charge distribution within the molecule. Electrostatic maps generated from 3D-QSAR models have provided a structural framework for designing novel indazole-based inhibitors. nih.gov

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

A study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing identified specific 2D and 3D descriptors as being crucial for inhibitory activity. nih.gov These included the Average ATS-type descriptor (AATS1v), Radial Distribution Function (RDF) descriptor (RDF55m), and Eigenvalue-based descriptor (E1s). nih.gov

| Descriptor Category | Specific Descriptor Example | Relevance to Indazole QSAR |

| 2D Descriptors | Chi Indices (e.g., chi2) | Quantifies molecular topology and branching, found to contribute to anti-mycobacterial activity. researchgate.net |

| SA Hydrophilic Area | Represents the surface area of hydrophilic atoms, influencing anti-inflammatory activity. researchgate.net | |

| Polar Surface Area (PSA) | Important for predicting cell permeability and transport characteristics. researchgate.net | |

| 3D Descriptors | Steric Fields (CoMFA/CoMSIA) | Defines regions where bulky groups increase or decrease biological activity. nih.gov |

| Electrostatic Fields (CoMFA/CoMSIA) | Identifies regions where positive or negative charges are favorable for activity. nih.gov | |

| Radial Distribution Function (RDF) | Encodes information about interatomic distances, useful in modeling complex interactions. nih.gov | |

| Quantum-Chemical | LUMO Energy (ELUMO) | Relates to the electron-accepting ability of a molecule, often correlating with reactivity. researchgate.net |

This table presents a selection of molecular descriptor types that have been applied in QSAR studies of indazole derivatives.

The theoretical framework of a QSAR study involves the statistical method used to build the mathematical model that links the molecular descriptors to the biological activity. For indazole derivatives, several linear and non-linear regression techniques have been applied.

Multiple Linear Regression (MLR): This is one of the most common methods, where a linear equation is generated to describe the relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). sysrevpharm.org A 2D-QSAR model for indazole derivatives as TTK inhibitors was successfully developed using the MLR method, achieving a high correlation coefficient (r²) of 0.9512. researchgate.net

Genetic Algorithm-Multiple Linear Regression (GA-MLR): This approach uses a genetic algorithm to select the most relevant subset of descriptors from a large pool, which are then used to build an MLR model. nih.gov This helps in avoiding overfitting and identifying the most significant molecular properties. QSAR models for indazole compounds inhibiting SAH/MTAN were developed using this technique, yielding statistically robust and predictive models. nih.gov

k-Nearest Neighbors (kNN): This is a non-linear method where the activity of a new compound is predicted based on the average activity of its 'k' nearest neighbors in the descriptor space. A 3D-QSAR model for indazole derivatives as anticancer agents was built using the Step-Wise kNN (SW-kNN) approach, which demonstrated a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is multicollinearity among them. It projects the predictor and response variables to a new space to find the latent variables that maximize the covariance. Field-based and Gaussian-based 3D-QSAR models for indazole derivatives as HIF-1α inhibitors were validated using PLS analysis. nih.gov

The validation of these models is a critical step, typically performed through internal validation (e.g., cross-validation, q²) and external validation using a test set of compounds (e.g., predictive r², pred_r²). researchgate.net A statistically validated QSAR model for this compound and its analogues can serve as a powerful predictive tool to prioritize the synthesis of new derivatives with potentially improved biological profiles, thereby accelerating the drug discovery process. nih.gov

Applications and Research Perspectives in Chemical and Biological Sciences

1-Acetyl-1H-indazole-4-carbonitrile as a Synthetic Building Block

The unique arrangement of functional groups on the indazole core makes this compound a valuable intermediate in organic synthesis. Its utility stems from the reactivity of the acetyl and cyano groups, allowing for the construction of more complex molecular architectures.

The indazole skeleton is a foundational component for building more elaborate heterocyclic systems. organic-chemistry.org The cyano group of this compound is a key reactive site for such transformations. For example, the cyano group can undergo cycloaddition reactions, such as with azides, to form tetrazole rings. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. nih.gov Furthermore, the cyano group can be chemically modified through hydrolysis to yield a carboxylic acid (1H-Indazole-4-carboxylic acid) or an amide, or it can be reduced to form an aminomethyl group. sigmaaldrich.com These transformations open pathways to new families of indazole-based compounds, where the newly formed functional groups can be used for further derivatization, leading to compounds with potential biological activities. The synthesis of various substituted indazoles is an active area of research, employing methods like intramolecular C-H amination and cycloaddition reactions to construct the core ring system. nih.govorganic-chemistry.org

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. niscpr.res.in These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. niscpr.res.inbohrium.com The functional groups on this compound make it a plausible candidate for use in MCRs. For instance, the Ugi-tetrazole four-component reaction (UT-4CR) is a well-known MCR that utilizes an isocyanide, an oxo component, an amine, and hydrazoic acid to produce α-aminomethyl tetrazoles. nih.gov While specific literature detailing the use of this compound in MCRs is not extensive, its structural motifs suggest potential. The acetyl group could participate in condensation reactions, and the cyano group could be a precursor to other reactive species used in such syntheses. The development of MCRs for synthesizing heterocyclic compounds, including those with nitrogen-containing rings, is a significant focus in pharmaceutical research. niscpr.res.in

Scaffold for Design of Molecular Probes and Chemical Tools in Biological Research

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This makes its derivatives, including this compound, valuable starting points for designing molecules to study biological processes.

Derivatives of the indazole scaffold are frequently used to probe the interactions between small molecules and proteins. Molecular docking studies are a key computational tool in this area. For example, research on 3-amino-1H-indazole derivatives as inhibitors of glycogen (B147801) synthase kinase 3 beta (GSK3β) used docking to understand their binding modes. nih.gov These studies revealed that the most active compounds form three critical hydrogen bonds with amino acid residues in the hinge region of the enzyme's active site. nih.gov Such investigations, which correlate the specific structural features of the indazole derivative with its binding affinity and orientation, are fundamental to structure-activity relationship (SAR) studies. nih.gov They provide insights that guide the rational design of more potent and selective inhibitors.

The indazole nucleus is a core component of numerous enzyme inhibitors investigated for various therapeutic areas. In vitro assays are essential for determining the potency and mechanism of these inhibitors.

Nitric Oxide Synthase (NOS) Inhibition : A study on a series of 7-substituted indazoles found that 1H-indazole-7-carbonitrile was a potent inhibitor of nitric oxide synthases, with a preference for constitutive NOS over inducible NOS. nih.gov The inhibition mechanism was found to be competitive with respect to both the substrate (L-arginine) and the cofactor tetrahydrobiopterin. nih.gov This work highlights how the indazole-carbonitrile scaffold can be tuned for specific enzyme targets.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition : In the search for treatments for inflammatory diseases, a series of novel 1H-indazole derivatives were designed and evaluated as ASK1 inhibitors. nih.gov Systematic SAR studies led to compounds with excellent in vitro activity against the ASK1 kinase. nih.gov Mechanistic studies in cell models demonstrated that these compounds work by suppressing the phosphorylation cascade in the ASK1-p38/JNK signaling pathway. nih.gov

Other Kinase Inhibition : Indazole derivatives have been evaluated against a host of other protein kinases. For instance, 1H-indazole amide derivatives have shown good enzymatic and cellular activity against extracellular signal-regulated kinases (ERK1/2). nih.gov Additionally, docking and quantitative structure-activity relationship (QSAR) studies have been performed on 3-amino-1H-indazoles to develop predictive models for their inhibitory activity against GSK3β. nih.gov

Table 1: Research Findings on Indazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Indazole Derivative Class | Key In Vitro Assay Findings & Mechanism |

|---|---|---|

| Nitric Oxide Synthase (NOS) | 1H-Indazole-7-carbonitrile | Potent inhibition, competitive mechanism versus substrate and cofactor. nih.gov |

| Apoptosis Signal-Regulating Kinase 1 (ASK1) | Substituted 1H-Indazoles | Excellent in vitro kinase activity; suppresses phosphorylation in the ASK1-p38/JNK pathway. nih.gov |

| Glycogen Synthase Kinase 3β (GSK3β) | 3-Amino-1H-indazoles | Active site binding via hydrogen bonds to the hinge region. nih.gov |

| Extracellular Signal-Regulated Kinase (ERK1/2) | 1H-Indazole amides | Demonstrated potent enzymatic and cellular activity with IC50 values in the nanomolar to low micromolar range. nih.gov |

Potential in Materials Science Research

While the primary research focus for indazole derivatives has been in the life sciences, their intrinsic properties suggest potential in materials science. The rigid, planar, and aromatic nature of the indazole ring system, combined with its electron-rich characteristics, makes it an interesting candidate for the development of novel organic materials. An isomer, 1-Acetyl-1H-indazole-5-carbonitrile, has been noted for its potential value in materials science, though specific applications are not detailed. Functional groups like the carbonitrile group can significantly influence the electronic properties of a molecule, which is a critical factor in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs). The ability of indazole derivatives to participate in self-assembly and form ordered structures could also be exploited in the creation of functional thin films and other advanced materials.

Organic Light-Emitting Diodes (OLEDs) Research

Indazole derivatives are recognized for their potential in the development of organic light-emitting diodes (OLEDs). researchgate.net The unique photophysical properties of the indazole scaffold make it a valuable component in designing new materials for these applications. chim.it While direct research on this compound in OLEDs is not extensively documented in the provided results, the broader class of indazole compounds has been investigated for their utility in this field. The functionalization of the indazole core is a key strategy to tune its electronic and photophysical properties for optimal performance in OLED devices. researchgate.netchim.it

Future Directions and Emerging Research Areas

The exploration of this compound and its derivatives is paving the way for new research avenues.

Sustainable Synthesis of Indazole Derivatives

The development of environmentally friendly and efficient methods for synthesizing indazole derivatives is a significant area of research. Traditional methods often require harsh conditions or the use of toxic reagents. Recent advancements focus on greener alternatives. For instance, a method utilizing lemon peel powder as a natural and efficient catalyst under ultrasound irradiation has been reported for the synthesis of 1H-indazoles, offering good yields. researchgate.net Another approach involves a silver(I)-mediated intramolecular oxidative C-H bond amination, providing an efficient route to various 3-substituted indazoles. nih.govacs.org Transition-metal-free synthesis from readily available N-tosylhydrazones and nitroaromatic compounds has also been developed. rsc.org These sustainable methods are crucial for the large-scale and environmentally responsible production of indazole-based compounds.

Advanced Functionalization Strategies

The ability to selectively modify the indazole core is critical for developing new compounds with tailored properties. Direct catalytic functionalization of the indazole scaffold has been extensively explored using both transition metal-catalyzed and metal-free strategies. researchgate.net This includes methods for arylation, alkylation, acylation, and more. researchgate.net Late-stage functionalization via C-H activation is a particularly efficient approach for increasing the molecular complexity and diversity of indazole derivatives. rsc.orgresearchgate.net These strategies allow for the introduction of various functional groups at different positions of the indazole ring, enabling the fine-tuning of their chemical and biological properties. chim.it

High-Throughput Screening Methodologies in Chemical Biology Research

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying new bioactive compounds. Indazole derivatives are frequently included in compound libraries for HTS campaigns due to their diverse biological activities. nih.govrsc.org For example, HTS has been used to identify indazole derivatives as potent inhibitors of various enzymes. nih.gov The development of miniaturized HTS assays allows for the rapid screening of large numbers of molecules, accelerating the discovery of new drug candidates. biorxiv.org Fragment-based drug discovery (FBDD) is another approach where indazole-like fragments can be elaborated to create more potent and selective lead compounds. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.